Cinnamyltriphenylphosphonium chloride
Overview
Description
Cinnamyltriphenylphosphonium chloride is a chemical compound with the molecular formula C27H24ClP and a molecular weight of 416.92 g/mol . It is a white to pale yellow solid that is soluble in methanol . This compound is often used as a building block in organic synthesis, particularly in Wittig reactions .
Preparation Methods
Cinnamyltriphenylphosphonium chloride can be synthesized through various methods. One common synthetic route involves the reaction of cinnamyl chloride with triphenylphosphine in the presence of a base . The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Cinnamyltriphenylphosphonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cinnamyltriphenylphosphonium oxide under specific conditions.
Reduction: It can be reduced to form cinnamyltriphenylphosphonium hydride.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles such as halides and alkoxides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cinnamyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnamyltriphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components . The triphenylphosphonium moiety allows the compound to target mitochondria, where it can disrupt membrane potential and inhibit cellular respiration . This targeting ability makes it useful in studies of mitochondrial function and in the development of mitochondria-targeted therapies .
Comparison with Similar Compounds
Cinnamyltriphenylphosphonium chloride can be compared to other triphenylphosphonium salts, such as:
Benzyltriphenylphosphonium chloride: Similar in structure but with a benzyl group instead of a cinnamyl group.
Allyltriphenylphosphonium chloride: Contains an allyl group instead of a cinnamyl group.
Phenyltriphenylphosphonium chloride: Features a phenyl group in place of the cinnamyl group.
The uniqueness of this compound lies in its cinnamyl group, which provides distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQQOBCTPJEFE-ZUQRMPMESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-35-4, 69052-20-6 | |
Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEE94U857X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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